

# Spectroscopic data of 1-Hexene (NMR, IR, Mass Spec)

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## An In-depth Technical Guide to the Spectroscopic Analysis of 1-Hexene

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **1-hexene**. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the structural characterization of this linear alpha-olefin. The document includes tabulated spectral data, detailed experimental protocols for data acquisition, and a logical diagram illustrating the relationship between the spectroscopic techniques and the structural information they provide.

## Spectroscopic Data of 1-Hexene

The following sections present the key spectroscopic data for **1-hexene** in a structured tabular format for ease of reference and comparison.

### Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.<sup>[1]</sup>

#### <sup>1</sup>H NMR Spectroscopic Data

The proton NMR spectrum of **1-hexene** displays characteristic signals for its vinyl and aliphatic protons.<sup>[1]</sup> The chemical shifts ( $\delta$ ) are typically reported in parts per million (ppm) relative to a standard reference.

Proton Assignment	Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz
H-1 (trans)	~5.85	ddt	J $\approx$ 17.2, 10.4, 6.2 Hz
H-1 (cis)	~4.99	d	J $\approx$ 10.4 Hz
H-1 (geminal)	~4.92	d	J $\approx$ 17.2 Hz
H-2	~2.07	q	
H-3	~1.38	sextet	
H-4	~1.30	m	
H-5	~0.90	t	

Data sourced from publicly available spectral databases and literature.[\[1\]](#)[\[2\]](#)

#### <sup>13</sup>C NMR Spectroscopic Data

The <sup>13</sup>C NMR spectrum of **1-hexene** shows six unique signals, one for each carbon atom in the molecule.[\[1\]](#)[\[3\]](#)

Carbon Assignment	Chemical Shift ( $\delta$ ) ppm
C-1 (=CH <sub>2</sub> )	~114.1
C-2 (-CH=)	~139.2
C-3 (-CH <sub>2</sub> -)	~33.6
C-4 (-CH <sub>2</sub> -)	~31.5
C-5 (-CH <sub>2</sub> -)	~22.3
C-6 (-CH <sub>3</sub> )	~14.0

Data sourced from publicly available spectral databases.[\[1\]](#)[\[3\]](#)

## Infrared (IR) Spectroscopy Data

The IR spectrum of **1-hexene** reveals characteristic absorption bands corresponding to the different vibrational modes of its functional groups.[\[4\]](#)[\[5\]](#)

Vibrational Mode	Wavenumber (cm <sup>-1</sup> ) Range	Intensity
=C-H Stretch (vinyl)	3000-3100	Strong, Sharp
C-H Stretch (alkyl)	2850-3000	Strong
C=C Stretch (alkene)	1630-1680	Strong
C-H Bend (alkyl)	1400-1470	Medium
Fingerprint Region	< 1300	Complex

Data compiled from various spectroscopic resources.[\[4\]](#)[\[5\]](#)[\[6\]](#) An absorption at 1642 cm<sup>-1</sup> is specifically attributed to the C=C double bond stretching.[\[5\]](#)

## Mass Spectrometry (MS) Data

Electron Ionization Mass Spectrometry (EI-MS) of **1-hexene** produces a molecular ion peak and several characteristic fragment ions. The mass-to-charge ratios (m/z) of these ions provide information about the molecular weight and fragmentation pattern of the molecule.[\[1\]](#)[\[7\]](#)

m/z	Relative Intensity (%)	Proposed Fragment
84	29.2	[C <sub>6</sub> H <sub>12</sub> ] <sup>+</sup> (Molecular Ion)
69	24.0	[C <sub>5</sub> H <sub>9</sub> ] <sup>+</sup>
56	100.0	[C <sub>4</sub> H <sub>8</sub> ] <sup>+</sup> (Base Peak)
55	64.2	[C <sub>4</sub> H <sub>7</sub> ] <sup>+</sup>
43	58.8	[C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup>
42	72.2	[C <sub>3</sub> H <sub>6</sub> ] <sup>+</sup>
41	95.1	[C <sub>3</sub> H <sub>5</sub> ] <sup>+</sup>

Data sourced from the NIST Mass Spectrometry Data Center.[\[7\]](#)[\[8\]](#)

## Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
  - Accurately weigh 5-20 mg of pure **1-hexene** for  $^1\text{H}$  NMR (20-50 mg for  $^{13}\text{C}$  NMR) into a clean, dry vial.[\[9\]](#)
  - Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform- $d$ ,  $\text{CDCl}_3$ ).[\[9\]](#)[\[10\]](#) The solvent should completely dissolve the sample.
  - Gently vortex or sonicate the vial to ensure the sample is fully dissolved and the solution is homogeneous.[\[9\]](#)
  - Filter the solution through a Pasteur pipette containing a small glass wool or cotton plug directly into a 5 mm NMR tube to remove any particulate matter.[\[10\]](#)[\[11\]](#)
  - Ensure the liquid height in the NMR tube is approximately 4-5 cm.[\[9\]](#)[\[10\]](#)
  - Cap the NMR tube securely and wipe the outside with a lint-free tissue to remove any dust or fingerprints.[\[9\]](#)
- Data Acquisition:
  - Insert the NMR tube into the spectrometer's spinner turbine, ensuring correct positioning using a depth gauge.
  - Lock the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic field.[\[9\]](#)
  - Shim the magnetic field to optimize its homogeneity, which maximizes spectral resolution and minimizes peak broadening.[\[9\]](#)

- Tune and match the probe to the desired nucleus ( $^1\text{H}$  or  $^{13}\text{C}$ ) to ensure optimal signal detection.<sup>[9]</sup>
- Set the appropriate acquisition parameters (e.g., number of scans, spectral width, relaxation delay) and initiate the experiment.<sup>[9]</sup>
- Process the resulting Free Induction Decay (FID) with a Fourier transform to obtain the frequency-domain NMR spectrum.

## Infrared (IR) Spectroscopy

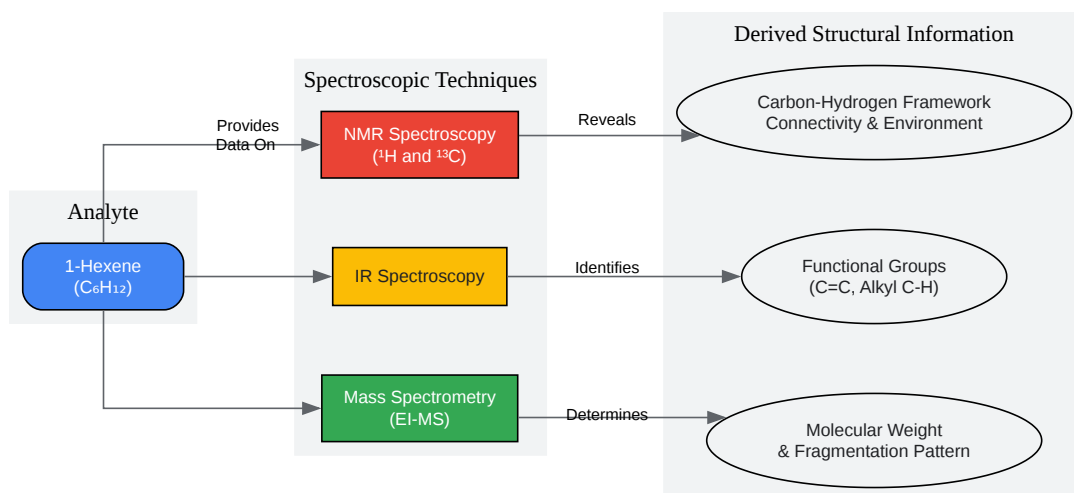
- Sample Preparation (Neat Liquid Film):
  - Obtain two clean, dry salt plates (e.g., NaCl or KBr) from a desiccator.<sup>[12]</sup> If necessary, clean the plates with a small amount of dry acetone and wipe with a Kimwipe.<sup>[12]</sup>
  - Using a Pasteur pipette, place 1-2 drops of pure **1-hexene** onto the center of one salt plate.<sup>[12][13]</sup>
  - Carefully place the second salt plate on top, allowing the liquid to spread into a thin, even film between the plates, creating a "sandwich".<sup>[12][13][14]</sup>
  - Ensure there are no air bubbles trapped in the liquid film.
- Data Acquisition:
  - Place the salt plate sandwich into the sample holder in the beam path of the IR spectrometer.<sup>[13]</sup>
  - Acquire a background spectrum of the empty instrument to account for atmospheric  $\text{CO}_2$  and  $\text{H}_2\text{O}$ .
  - Run the sample scan to obtain the IR spectrum of **1-hexene**.
  - After the measurement, disassemble the plates, clean them thoroughly with a dry solvent like acetone, and return them to the desiccator.<sup>[12][13]</sup>

## Mass Spectrometry (MS)

- Sample Introduction and Ionization (Electron Impact):
  - For a volatile liquid like **1-hexene**, the sample is typically introduced into the mass spectrometer via a gas chromatography (GC) column or a direct insertion probe.
  - The sample is heated in a vacuum, causing it to vaporize into the gas phase.[\[15\]](#)[\[16\]](#)
  - In the ion source, the gaseous **1-hexene** molecules are bombarded with a high-energy electron beam (typically 70 eV).[\[15\]](#)
  - This bombardment knocks an electron off a molecule, forming a positively charged radical molecular ion ( $[C_6H_{12}]^{+\bullet}$ ).[\[15\]](#) Excess energy from this process often causes the molecular ion to fragment into smaller, characteristic ions.
- Mass Analysis and Detection:
  - The newly formed positive ions are accelerated by charged plates into the mass analyzer.[\[15\]](#)
  - Inside the mass analyzer (e.g., a magnetic sector or quadrupole), the ions are separated based on their mass-to-charge ( $m/z$ ) ratio.[\[15\]](#)
  - A detector at the end of the analyzer records the abundance of ions at each  $m/z$  value.
  - The resulting data is plotted as a mass spectrum, showing relative intensity versus  $m/z$ .

## Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of **1-hexene** using the described spectroscopic techniques.



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Caption: Workflow for the structural characterization of **1-Hexene**.

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## References

- 1. benchchem.com [benchchem.com]
- 2. 1-Hexene(592-41-6) <sup>1</sup>H NMR [m.chemicalbook.com]

- 3. 1-Hexene(592-41-6)  $^{13}\text{C}$  NMR spectrum [chemicalbook.com]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. 1-Hexene(592-41-6) IR Spectrum [m.chemicalbook.com]
- 7. 1-Hexene(592-41-6) MS spectrum [chemicalbook.com]
- 8. 1-Hexene [webbook.nist.gov]
- 9. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 10. research.reading.ac.uk [research.reading.ac.uk]
- 11. sites.bu.edu [sites.bu.edu]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. webassign.net [webassign.net]
- 14. researchgate.net [researchgate.net]
- 15. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 16. mhchem.org [mhchem.org]
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